molecular formula C17H20N2O5 B3995083 N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B3995083
M. Wt: 332.4 g/mol
InChI Key: NWCIHXMDXCKTNA-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a decane ring and an oxaspiro moiety, with a carboxamide group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a diol or a similar compound under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a suitable aromatic compound is treated with a nitrating agent such as nitric acid or a nitrating mixture.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient reaction conditions. Scale-up processes may also involve continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Halogenating agents (chlorine, bromine), electrophilic or nucleophilic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in drug discovery and development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The spirocyclic structure may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide: shares similarities with other spirocyclic compounds and nitrophenyl derivatives, such as:

Uniqueness

  • The uniqueness of this compound lies in its combination of a spirocyclic structure with a nitrophenyl group and a carboxamide moiety. This combination imparts distinct chemical properties and potential applications that may not be observed in other similar compounds.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-5-6-12(19(22)23)9-14(11)18-16(21)13-10-15(20)24-17(13)7-3-2-4-8-17/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCIHXMDXCKTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-(2-methyl-5-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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